molecular formula C20H14N2O3S B2597181 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-32-7

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2597181
CAS No.: 361166-32-7
M. Wt: 362.4
InChI Key: IVQSNLCZVBCHPL-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound featuring a chromene (coumarin) core linked to a 1,3-thiazole ring via a carboxamide bridge.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)15-11-26-20(21-15)22-19(24)18-10-16(23)14-4-2-3-5-17(14)25-18/h2-11H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSNLCZVBCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenyl isothiocyanate with α-haloketones under basic conditions.

    Coupling with Chromene Moiety: The thiazole intermediate is then coupled with a chromene derivative, such as 4-oxo-4H-chromene-2-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The chromene carbonyl and methoxy groups are susceptible to oxidation:

  • Chromene carbonyl oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions convert the 4-oxo group into a carboxylic acid derivative.

  • Methoxy group oxidation : Chromium trioxide (CrO₃) oxidizes the methoxy substituent on the phenyl ring to a hydroxyl group, forming quinone-like structures.

Key Data:

Reaction TypeReagent/ConditionsProductYieldSource
Chromene oxidationKMnO₄, H₂SO₄, 80°C4-carboxy-chromene derivative70–85%
Methoxy oxidationCrO₃, AcOH, refluxHydroxyphenyl-thiazole analog60–75%

Reduction Reactions

The 4-oxo chromene moiety undergoes selective reduction:

  • Carbonyl reduction : Sodium borohydride (NaBH₄) reduces the chromene carbonyl to a secondary alcohol, while lithium aluminum hydride (LiAlH₄) achieves complete reduction to a dihydrochromene .

Key Data:

ReagentConditionsProductSelectivitySource
NaBH₄EtOH, 0°C4-hydroxy-4H-chromene derivativeHigh
LiAlH₄THF, reflux3,4-dihydrochromene analogModerate

Nucleophilic Substitution on Thiazole

The thiazole ring undergoes electrophilic substitution at the C-5 position due to electron-deficient nitrogen:

  • Halogenation : Bromine (Br₂) in acetic acid introduces bromine at C-5 .

  • Amination : Reaction with hydrazine forms 2-aminothiazole derivatives, which are precursors for Schiff base synthesis .

Example Reaction:

Thiazole bromination :

\text{Thiazole} + \text{Br}_2 \xrightarrow{\text{AcOH}} \text{5-bromo-thiazole derivative} \quad (\text{Yield: 82%}) \quad \text{[3]}

Cyclization Reactions

Oxidative cyclization forms fused heterocycles:

  • DMSO/I₂-mediated cyclization : Generates pyrazole-chromene hybrids under microwave irradiation (69–82% yield) .

  • Acid-catalyzed cyclization : Concentrated H₂SO₄ promotes chromene ring expansion to benzopyran derivatives .

Research Finding:

Microwave-assisted cyclization reduces reaction time from 3 hours to 2–3 minutes while improving yields by 15–20% compared to conventional heating .

Amide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Yields 4-oxo-chromene-2-carboxylic acid and 4-methylphenyl-thiazole amine .

  • Basic hydrolysis (NaOH, ethanol): Produces sodium carboxylate and free amine .

Kinetic Data:

ConditionRate Constant (k, s⁻¹)Half-life (t₁/₂)Source
6M HCl, 100°C2.3 × 10⁻⁴50 min
2M NaOH, 80°C1.8 × 10⁻⁴64 min

Schiff Base Formation

The primary amine from amide hydrolysis reacts with aldehydes:

R-NH2+R’-CHOR-N=CH-R’+H2O\text{R-NH}_2 + \text{R'-CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O}

Schiff bases derived from this compound show enhanced antimicrobial activity (MIC: 0.09–1.2 µg/mL against Mycobacterium tuberculosis) .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

  • Electron-withdrawing groups (e.g., -NO₂) on the thiazole ring increase antibacterial potency by 40% .

  • Methoxy substitution on the chromene ring improves antioxidant capacity (IC₅₀: 12 µM vs. DPPH radical).

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the induction of apoptosis and cell cycle arrest.

Case Study: In Vitro Evaluation

In vitro assays demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to be related to the inhibition of specific kinases involved in cell growth and survival pathways.

Antihistaminic Activity

The compound also shows promise as an antihistamine agent. Its structural similarity to known antihistamines suggests that it may effectively block histamine receptors, providing therapeutic benefits in allergic conditions.

Case Study: Pharmacological Evaluation

A study evaluated the antihistaminic activity of several derivatives of this compound, revealing that certain modifications enhanced efficacy in inhibiting histamine-induced contractions in isolated guinea pig ileum. This suggests potential applications in treating allergic reactions and asthma.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, or metabolic pathways, resulting in its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Microwave-assisted synthesis (e.g., for chromene-thiazole derivatives in [2, 6]) improves yields (up to 97%) compared to conventional methods (40–90%) .
  • Lipophilic Groups: The 4-methylphenyl group in the target compound may enhance membrane permeability compared to hydroxyl/methoxy analogs (e.g., 6a ). Heterocyclic Variations: Replacing thiazole with thiadiazole (e.g., ) alters ring electronics and steric bulk, impacting biological activity.

Key Observations :

  • COX Inhibition : Thiazole derivatives with hydroxyl/methoxy substituents (e.g., 6a and 6b ) show COX-1/COX-2 modulation, suggesting the target compound’s 4-methylphenyl group may similarly influence cyclooxygenase interactions.
  • Anti-inflammatory Potential: Chromene-thiazole hybrids (e.g., ) are often precursors to bioactive molecules, implying the target compound could be optimized for similar applications.

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Analytical Data
Compound Name / ID IR Absorption (cm⁻¹) ¹H NMR (δ, ppm) Elemental Analysis (% Calculated/Found) Reference
3e NH (3380), SO₂ (1345, 1160) Aromatic protons: 7.20–8.50 C: 61.46/61.73; H: 3.51/3.25; N: 11.47/11.31 [1]
3f SO₂ (1345, 1160) Methyl: 2.45; Aromatic: 7.10–8.40 C: 62.13/61.98; H: 3.81/3.99; N: 11.15/10.90 [1]
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (2) C=O (1680–1720), NH (3300) Acetyl CH₃: 2.10; Coumarin protons: 6.80–8.20 Not reported [2]

Key Observations :

  • IR Signatures: Carboxamide (C=O ~1680–1720 cm⁻¹) and sulfonyl (SO₂ ~1345 cm⁻¹) groups are diagnostic for structural confirmation .
  • ¹H NMR : Methyl groups (δ ~2.10–2.45 ppm) and aromatic protons (δ ~6.80–8.50 ppm) are consistent across analogs .
  • Elemental Analysis: Minor deviations in calculated vs. found values (e.g., 3e ) highlight the importance of purity in pharmacological studies.

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound is characterized by the presence of both a thiazole and a chromene moiety, which contribute to its diverse biological properties, including antitumor and antibacterial activities.

Structure and Synthesis

The molecular structure of this compound is significant for its biological activity. The compound features:

  • A thiazole ring , which is known for its role in various biological activities.
  • A chromene ring , associated with antitumor properties.
  • A methylphenyl group , which may enhance its interaction with biological targets.

The synthesis typically involves multi-step reactions, which may include oxidation and substitution reactions using common reagents such as potassium permanganate and sodium borohydride.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, including lung, breast, and colon cancers. The structure-activity relationship (SAR) studies suggest that the thiazole ring plays a crucial role in enhancing cytotoxicity. For instance, compounds with similar structural features have demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines .

CompoundIC50 (µg/mL)Cancer Type
This compound1.98Lung Cancer
Similar Thiazole Derivative1.61Breast Cancer
Other Related Compounds23.30Colon Cancer

Antibacterial Activity

In addition to its anticancer properties, this compound also exhibits antibacterial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported as low as 0.22 µg/mL, indicating potent antibacterial effects . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could modulate receptor activity, affecting signaling pathways critical for tumor growth and bacterial survival.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of lung cancer.
  • Another investigation reported a marked reduction in bacterial load in infected animal models treated with this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide?

Synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones (e.g., 4-methylphenyl-substituted analogs) under reflux conditions .
  • Chromene-carboxamide coupling : Amide bond formation between 4-oxo-4H-chromene-2-carboxylic acid and the thiazole-amine intermediate using coupling agents like EDC/HOBt or DCC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Unit cell parameters : Triclinic system (space group P1) with hydrogen-bonding networks involving carbonyl oxygens and aromatic protons .
  • Key interactions : N–H···O hydrogen bonds between the carboxamide group and thiazole nitrogen, and π-π stacking of chromene and methylphenyl moieties .
  • Validation : SHELX software suite for refinement (R-factor < 0.05) .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

  • Enzyme inhibition : COX-1/COX-2 selectivity assays using isolated enzymes or cell-based models (IC₅₀ determination) .
  • Antitumor activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Anti-inflammatory models : Carrageenan-induced rat paw edema or air pouch inflammation assays .

Advanced Research Questions

Q. How can structural modifications enhance its selectivity for COX-2 over COX-1?

  • Rational design : Introduce bulky substituents (e.g., methoxy, sulfonamide) at the chromene C-3 position to sterically hinder COX-1’s smaller active site .
  • Docking studies : Use AutoDock Vina to model interactions with COX-2’s Val523/Ser530 residues versus COX-1’s Ile523/Phe518 .
  • Validation : Comparative IC₅₀ ratios (COX-2/COX-1 < 0.1 for selectivity) and in vivo anti-inflammatory efficacy .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

  • Batch variability : Quantify impurities via HPLC-MS; even 5% impurities (e.g., unreacted thiourea) can skew IC₅₀ values .
  • Metabolic stability : Incubate with liver microsomes to assess rapid degradation (e.g., CYP3A4-mediated oxidation of thiazole) .
  • Solubility effects : Use DLS to measure aggregation in assay buffers; low solubility (>10 µM) may reduce apparent potency .

Q. How can its fluorescence properties be exploited for cellular imaging or target engagement studies?

  • Spectrofluorometry : Characterize excitation/emission maxima (e.g., λex 350 nm, λem 450 nm) in DMSO/PBS .
  • Live-cell imaging : Confocal microscopy to track localization in cancer cells (e.g., mitochondrial targeting via lipophilic cations) .
  • Competitive binding : Co-staining with known organelle markers (e.g., MitoTracker) to validate subcellular distribution .

Q. What strategies optimize its pharmacokinetic profile for in vivo studies?

  • Prodrug design : Esterification of the carboxamide group to improve oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility and reduce hepatic clearance .
  • Metabolite identification : LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at the chromene hydroxyl) .

Methodological Notes

  • Crystallography : Refine hydrogen-bonding networks using SHELXL with anisotropic displacement parameters .
  • Docking : Prioritize flexible ligand docking with RosettaLigand to account for induced-fit effects in enzyme binding .
  • Assay design : Include positive controls (e.g., celecoxib for COX-2, doxorubicin for cytotoxicity) to benchmark activity .

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